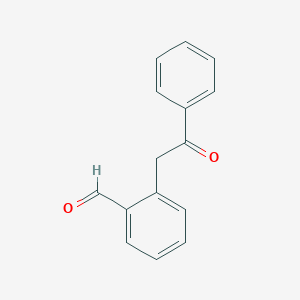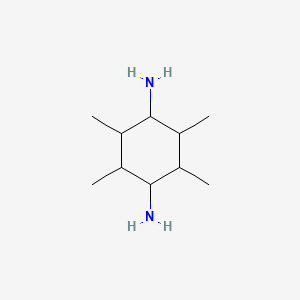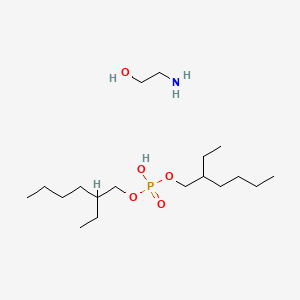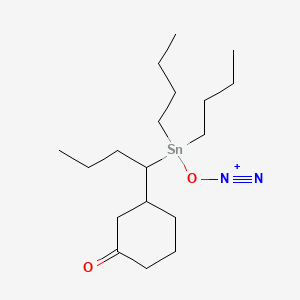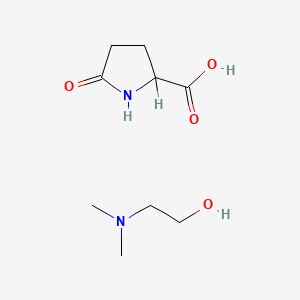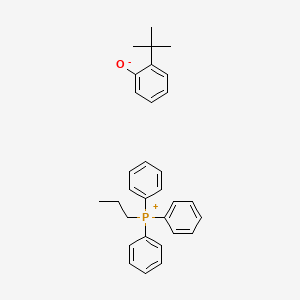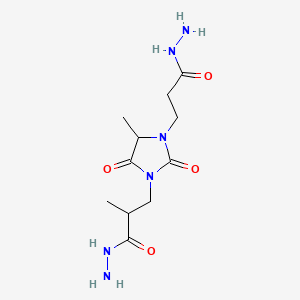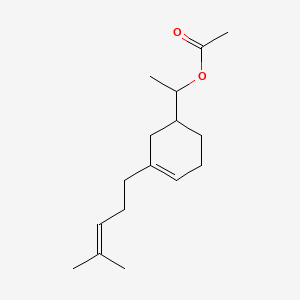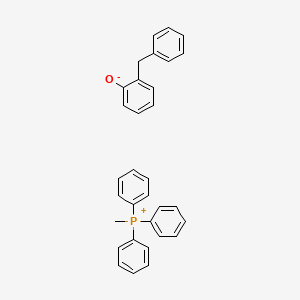
2-benzylphenolate;methyl(triphenyl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzylphenolate;methyl(triphenyl)phosphanium is a chemical compound that consists of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion. This compound is known for its applications in organic synthesis, particularly in the formation of Wittig reagents, which are used in the synthesis of alkenes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-benzylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyl(triphenyl)phosphanium bromide. This intermediate is then reacted with 2-benzylphenol to form the desired compound. The reaction is usually carried out in a polar organic solvent such as tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. Microwave irradiation has been reported as an efficient method for the preparation of substituted-benzyltriphenylphosphonium bromide salts, which can be further reacted to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-benzylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to form reduced phosphonium compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as butyllithium (BuLi) and potassium tert-butoxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating methyl(triphenyl)phosphanium bromide with butyllithium forms methylenetriphenylphosphorane, a useful methylenating reagent .
Wissenschaftliche Forschungsanwendungen
2-benzylphenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used in the synthesis of Wittig reagents, which are crucial for the formation of alkenes in organic synthesis.
Biology: The compound can be used as a phase transfer catalyst in various biochemical reactions.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which 2-benzylphenolate;methyl(triphenyl)phosphanium exerts its effects involves the formation of reactive intermediates such as ylides. These intermediates can participate in various chemical reactions, including the Wittig reaction, to form alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure and is also used in the formation of Wittig reagents.
Benzyltriphenylphosphonium chloride: Another similar compound used in organic synthesis.
Uniqueness
2-benzylphenolate;methyl(triphenyl)phosphanium is unique due to its specific combination of a methyl(triphenyl)phosphanium cation and a 2-benzylphenolate anion, which imparts distinct reactivity and applications in organic synthesis compared to other phosphonium salts .
Eigenschaften
CAS-Nummer |
93839-48-6 |
|---|---|
Molekularformel |
C32H29OP |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
2-benzylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1 |
InChI-Schlüssel |
IDZMHMBUUCZVHK-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=CC=C2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


